Cytoprotective PGE2 analog with activity mediated by EP2, EP3, and EP4 receptors (Ki values are 250, 67 and 67 nM, respectively).
Misoprostol is an analog of prostaglandin E1 (PGE1;) and an agonist of the PGE2 receptor subtypes EP2 and EP3.1,2,3 It binds to EP1, EP2, EP3-III, and EP4 receptors (Kis = 35.675, 10.249, 0.319, 5.499 μM, respectively) and is selective for EP receptors over DP, FP, IP, and TP receptors (Kis = >100 μM for all). Misoprostol inhibits electrically induced twitch contraction in isolated guinea pig ileum circular muscle and vas deferens (EC50s = 102.92 and 4.3 nM, respectively), which endogenously express high levels of EP2 and EP3 receptors, respectively. It inhibits FMLP-induced superoxide anion generation in human neutrophils (EC50 = 0.35 μM). Misoprostol inhibits ethanol-induced gastric lesion formation in rats (ED50 = 0.31 μg/kg). Formulations containing misoprostol have been used in the prevention of NSAID-induced gastric ulcers.
Mifepristone, also known as RU-486, is a potent synthetic steroidal antiprogesterone which is used as a single dose in combination with misoprostol, a prostaglandin analogue, to induce medical abortion. Mifepristone with misoprostol have not been associated with serum enzyme elevations or with clinically apparent liver injury.
Misoprostol, also known as cytotec or glefos, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Misoprostol is considered to be a practically insoluble (in water) and relatively neutral molecule. Misoprostol has been detected in multiple biofluids, such as urine and blood. Within the cell, misoprostol is primarily located in the membrane (predicted from logP) and cytoplasm.
Misoprostol is a prostaglandin analog used to reduce the risk of NSAID related ulcers, manage miscarriages, prevent post partum hemorrhage, and also for first trimester abortions. The stimulation of prostaglandin receptors in the stomach reduces gastric acid secretion, while stimulating these receptors in the uterus and cervix can increase the strength and frequency of contractions and decrease cervical tone. Misoprostol was granted FDA approval on 27 December 1988.